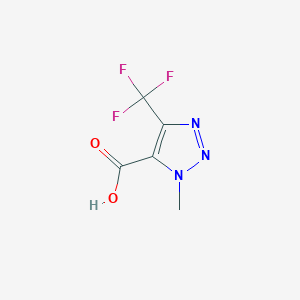
2-(4-Chlorobutyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C₈H₁₅ClO. It is a member of the oxolane family, which are cyclic ethers known for their versatility in chemical reactions and applications. This compound is characterized by the presence of a chlorobutyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the use of phosphorus oxychloride and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 2-(4-Chlorobutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Various substituted oxolanes.
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or other reduced compounds.
科学的研究の応用
2-(4-Chlorobutyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-Chlorobutyl)oxolane involves its interaction with various molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The oxolane ring can participate in ring-opening reactions, which are crucial in polymerization processes. These interactions are mediated by specific enzymes and catalysts that facilitate the chemical transformations .
類似化合物との比較
2-(4-Chlorobutyl)-1,3-dioxolane: Similar in structure but contains an additional oxygen atom in the ring.
Tetrahydrofuran: A simpler cyclic ether without the chlorobutyl group.
Dioxolane: Another cyclic ether with different substitution patterns
Uniqueness: 2-(4-Chlorobutyl)oxolane is unique due to its specific chlorobutyl substitution, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
2-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
InChIキー |
ICVIWEDRZANPDV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





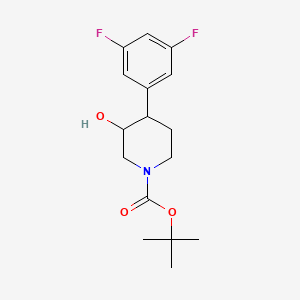
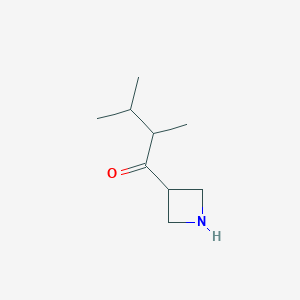
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
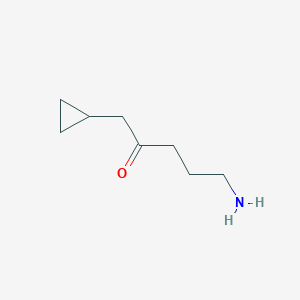
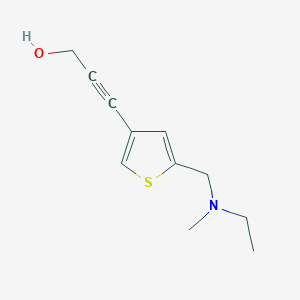
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

